4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
Descripción
The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 1,2-dihydroisoquinolin-1-one core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:
- 1,2,4-Oxadiazole substituent: A 3,4-dimethylphenyl group at position 3 of the oxadiazole ring.
- Dihydroisoquinolinone substituent: A 3-fluorophenyl group at position 2.
- Molecular formula: Likely C25H18FN3O2 (inferred from analogous compounds in and ).
This compound is hypothesized to exhibit bioactivity due to the oxadiazole moiety’s role in hydrogen bonding and aromatic stacking interactions, while fluorinated and methylated groups may enhance lipophilicity and metabolic stability .
Propiedades
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-10-11-17(12-16(15)2)23-27-24(31-28-23)22-14-29(19-7-5-6-18(26)13-19)25(30)21-9-4-3-8-20(21)22/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTRFBQNXMJJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Aplicaciones Científicas De Investigación
The compound has been identified as a part of various screening libraries targeting different biological pathways:
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Anticancer Activity :
- The compound is included in an Anticancer Library with over 62,000 compounds aimed at discovering new cancer therapies. Its structure suggests potential activity against various cancer cell lines due to the presence of the oxadiazole moiety, which has been associated with anticancer properties in previous studies.
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Kinase Inhibition :
- It is also part of a library targeting kinases , which are critical in cell signaling and regulation. Inhibiting specific kinases can lead to decreased tumor growth and improved patient outcomes.
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Receptor Ligands :
- The compound may act as a ligand for certain receptors involved in cellular signaling pathways, potentially modulating their activity and offering therapeutic benefits.
Potential Applications
Given its chemical structure and properties, the following applications are proposed:
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Drug Development :
- The compound can be further explored as a lead compound for developing new anticancer drugs.
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Diagnostic Tools :
- Due to its unique properties, it may also serve as a marker or agent in diagnostic imaging for cancer detection.
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Research Reagent :
- It can be utilized in laboratory settings for studying cellular mechanisms related to cancer biology and pharmacology.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target compound but differ in substituents or core frameworks:
*Molecular weight inferred from Compound B and substitution patterns.
Substituent Effects on Physicochemical Properties
Oxadiazole Substituents :
- Target vs. This may enhance solubility in polar solvents .
- Target vs. Compound C : Compound C’s 4-chloro-3-fluorophenyl group adds both halogenated bulk and electronegativity, likely increasing molecular weight (Δ +42.4) and logP (lipophilicity) compared to the target .
Core Framework Differences :
- Target vs. Compound D: Compound D replaces the dihydroisoquinolinone core with a dihydropyridazinone ring and includes an ethyl linker.
Hypothetical Bioactivity Trends
While experimental data for the target compound are unavailable, trends from analogues suggest:
- Fluorine Substitution: The 3-fluorophenyl group in the target compound may improve metabolic stability compared to Compound B’s non-fluorinated phenyl group, as fluorine often reduces cytochrome P450-mediated oxidation .
- Chlorine vs. Methyl Groups : Compound C’s chlorofluorophenyl substituent could enhance halogen bonding in protein interactions but may also increase toxicity risks compared to the target’s dimethylphenyl group .
Métodos De Preparación
Bischler-Napieralski Cyclization
The isoquinolinone skeleton is constructed using a modified Bischler-Napieralski protocol:
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Starting material : 3-Fluorophenethylamine is acylated with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by cyclization using phosphoryl chloride (POCl₃) at reflux (110°C, 4 h).
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Key conditions : Anhydrous DCM and stoichiometric POCl₃ ensure >75% yield.
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Workup : The crude product is purified via flash chromatography (n-hexane/EtOAc 4:1), yielding 2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one as a white solid.
Oxidation to Aromatic Isoquinolinone
The dihydroisoquinolinone intermediate undergoes oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in wet DCM:
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Reaction : 0.05 mmol dihydroisoquinolinone reacts with 5 equiv DDQ at room temperature (24 h).
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Yield : 82–89% after column chromatography (n-hexane/EtOAc 6:1).
Construction of the 1,2,4-Oxadiazole Ring
Amidoxime Intermediate Preparation
3,4-Dimethylbenzamide is converted to its amidoxime derivative via hydroxylamine hydrochloride in pyridine:
Cyclodehydration to Oxadiazole
The amidoxime undergoes cyclodehydration with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF):
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Procedure : 1.2 equiv CDI is added to the amidoxime in anhydrous THF at 0°C, stirred for 1 h, then warmed to 60°C for 6 h.
Coupling of Oxadiazole to Isoquinolinone
Nucleophilic Aromatic Substitution
The oxadiazole-5-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂), then coupled to the isoquinolinone at position 4:
Palladium-Catalyzed Cross-Coupling (Alternative)
For higher regioselectivity, Suzuki-Miyaura coupling employs a boronic ester intermediate:
Optimization and Scalability Challenges
Solvent and Temperature Effects
Purification Strategies
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Flash chromatography : Optimal for intermediates (n-hexane/EtOAc gradients).
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Recrystallization : Final product purified from ethyl acetate/n-heptane (1:3), yielding 98% purity.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What experimental strategies are recommended for synthesizing this compound with high purity and yield?
Methodological Answer:
- Stepwise Optimization : Begin with coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using palladium catalysts, and monitor intermediates via TLC or HPLC.
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol or acetonitrile.
- Yield Improvement : Optimize stoichiometry (e.g., 1.2 equivalents of 3,4-dimethylphenylboronic acid) and reaction time (24–48 hours under inert atmosphere) .
- Purity Validation : Confirm via HPLC (>95% purity) and mass spectrometry (HRMS for molecular ion verification).
Q. Which characterization techniques are critical for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Use single-crystal diffraction with SHELXL for refinement, ensuring R-factor < 0.05 .
- Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from fluorophenyl and oxadiazole moieties.
- FT-IR : Confirm key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹).
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (>200°C suggests suitability for long-term storage) .
Q. How should researchers design initial bioactivity assays for this compound?
Methodological Answer:
- In Vitro Screening : Use dose-response curves (1 nM–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Include positive controls (e.g., doxorubicin) and solvent blanks.
- Statistical Design : Apply randomized block designs with triplicate measurements to minimize batch effects .
- Data Interpretation : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with flexible ligand docking to account for oxadiazole ring conformational changes. Validate with co-crystallized ligands (RMSD < 2.0 Å).
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSF < 1.5 Å for active-site residues).
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors from analogs (e.g., oxadiazole-containing inhibitors ).
Q. What methodologies resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using ATP-based viability assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., Annexin V).
- Solvent Compatibility : Test DMSO vs. ethanol solubility to rule out solvent interference (e.g., >10 mM solubility preferred).
- Meta-Analysis : Aggregate data using random-effects models (e.g., RevMan) to account for inter-study variability .
Q. How to evaluate the compound’s environmental fate and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-MS/MS. Use EPI Suite to predict half-lives.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor by UV-Vis spectroscopy for λmax shifts.
- Ecotoxicity : Follow Project INCHEMBIOL protocols: test on Daphnia magna (48-hour LC50) and soil microbial communities (OECD 216 guidelines) .
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